1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol
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Overview
Description
1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a cyclopropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This approach allows for the efficient construction of the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and condensation reactions in a controlled environment could be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropanol moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropanol derivatives.
Scientific Research Applications
1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Cyclopropanol derivatives: Compounds with a cyclopropanol moiety that undergo similar chemical reactions.
Uniqueness: 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol is unique due to its combination of the imidazo[1,2-a]pyridine core and the cyclopropanol moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(imidazo[1,2-a]pyridin-3-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H12N2O/c14-11(4-5-11)7-9-8-12-10-3-1-2-6-13(9)10/h1-3,6,8,14H,4-5,7H2 |
InChI Key |
DNJGZAYIHISOFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CN=C3N2C=CC=C3)O |
Origin of Product |
United States |
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